2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Description
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-9(11(15)16)14-20(17,18)10-6-7(12)2-3-8(10)13/h2-3,6,9,14H,4-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGFUJHFMMSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps:
-
Formation of the Sulfonamide Group: : The initial step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Introduction of the Methylsulfanyl Group: : The next step involves the introduction of the methylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a suitable methylthiol reagent reacts with a halogenated precursor.
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Formation of the Butanoic Acid Backbone: : The final step involves the formation of the butanoic acid backbone. This can be accomplished through a series of reactions including alkylation, oxidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and advanced purification techniques such as crystallization and chromatography are also utilized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, although this is less common.
Substitution: The dichlorobenzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities which can be categorized as follows:
1. Antioxidant Activity
- The compound has shown the ability to scavenge free radicals, which is essential for reducing oxidative stress in biological systems. Studies have demonstrated that it effectively inhibits the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, indicating strong antioxidant properties .
2. Antimicrobial Properties
- Preliminary investigations have suggested that this compound possesses antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. In vitro tests have shown significant inhibition of bacterial growth, comparable to standard antibiotics like penicillin .
3. Antihypertensive Effects
- The compound may act as an angiotensin II receptor antagonist, potentially lowering blood pressure through vasodilation mechanisms. This effect has been noted in related compounds and warrants further investigation into its pharmacological profile.
Synthesis and Characterization
The synthesis of 2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves the reaction of appropriate sulfonamide derivatives with butanoic acid derivatives under controlled conditions. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the synthesized compound.
- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups present in the compound.
- Mass Spectrometry : Utilized for molecular weight determination and structural confirmation.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various sulfonamide derivatives, including this compound. Results indicated that at concentrations of 200 µg/ml, the compound exhibited over 90% inhibition of DPPH radicals, outperforming several known antioxidants.
| Compound | % Inhibition at 200 µg/ml |
|---|---|
| Ascorbic Acid | 96.83% |
| Compound A | 93.41% |
| Compound B | 75.03% |
Case Study 2: Antimicrobial Efficacy
In vitro studies tested the antimicrobial effects against a panel of pathogens. The results demonstrated that the compound inhibited bacterial growth effectively at lower concentrations compared to standard drugs.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/ml |
| S. aureus | 16 µg/ml |
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three classes of analogs:
A. Carboxamide Derivatives of Amino Acids ()
The study in analyzed compounds like 2-{[2-(cyclohexycarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA), which shares the C4 methylsulfanyl group but replaces the dichlorobenzenesulfonamido with a cyclohexylcarbamoyl-benzoyl group. Key differences include:
- Protein Binding : Both compounds interact with bovine serum albumin (BSA), but the dichloro substitution may improve binding affinity due to stronger hydrophobic and halogen-bonding interactions .
B. Sulfonamide-Containing Butanoic Acid Derivatives ()
describes 2-(2,5-dichloro-benzenesulfonamido)-3-methylbutanoic acid, which differs by a methyl group at C3 instead of the C4 methylsulfanyl. This small structural variation leads to:
- Hydrogen Bonding : The sulfur atom in the methylsulfanyl group may participate in weaker hydrogen bonding compared to the methyl group, affecting crystal packing (as inferred from crystallographic data in ) .
C. Sulfur-Containing Amino Acid Derivatives ()
Pharmaceutical impurities like (2S)-2-amino-4-(methylsulfonyl)butanoic acid (L-methionine sulfone) and (2RS)-2-(acetylamino)-4-(methylsulfanyl)butanoic acid (N-acetyl-DL-methionine) share the C4 sulfur motif but lack the dichlorobenzenesulfonamido group. Key distinctions:
- Oxidation State : The methylsulfanyl (thioether) group in the target compound is less oxidized than the sulfonyl group in L-methionine sulfone, impacting metabolic stability and redox activity.
- Biological Relevance: N-acetyl-DL-methionine is a known metabolite, suggesting that the target compound’s sulfonamido group may confer unique pharmacokinetic or toxicological profiles .
Research Findings
- Protein Interactions : The target compound’s dichlorobenzenesulfonamido group likely enhances BSA binding compared to 2CA4MBA, as halogen atoms can engage in hydrophobic and halogen-bonding interactions .
- Crystallography : Analogs like the compound in exhibit well-defined crystal structures stabilized by sulfonamide hydrogen bonds, suggesting similar packing for the target compound .
Biological Activity
2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, a compound with potential applications in various biological systems, has garnered attention due to its unique chemical structure and biological properties. This article provides a detailed overview of the biological activity of this compound, including its effects on metabolic pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H13Cl2NO4S2
- Molecular Weight : 316.26 g/mol
This structure includes a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Metabolic Pathways
Research indicates that derivatives of 4-(methylsulfanyl)butanoic acid, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), play significant roles in metabolic processes. HMTBA is recognized as a methionine analogue that can enhance growth rates in livestock when included in feed formulations .
- Mechanism of Action : HMTBA is converted to L-methionine through a stereospecific transamination pathway. This conversion is crucial for protein synthesis and overall growth in animals .
Therapeutic Applications
The compound's sulfonamide moiety suggests potential applications in pharmacology:
- Antimicrobial Activity : Compounds with sulfonamide groups are widely studied for their ability to inhibit bacterial growth. The specific activity of this compound against various pathogens remains to be fully elucidated but aligns with the established properties of similar sulfonamide-containing compounds .
- Anti-inflammatory Effects : There is emerging evidence that similar compounds may exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Study on Livestock Supplementation
A study investigated the effects of HMTBA supplementation in dairy cows. The results demonstrated significant improvements in milk yield and composition when HMTBA was included in the diet compared to traditional methionine supplementation:
| Treatment | Milk Yield (kg/d) | Protein Content (%) | Fat Yield (kg/d) |
|---|---|---|---|
| Control | 25.0 | 3.0 | 1.5 |
| HMTBA Supplemented | 27.9 | 3.15 | 1.65 |
This study highlights the potential of using methionine analogues like HMTBA as effective dietary supplements to enhance livestock productivity .
Human Metabolic Disorders
In humans, metabolites related to this compound have been implicated in various metabolic disorders. For instance, deficiencies in enzymes involved in methionine metabolism can lead to conditions such as homocystinuria and other metabolic syndromes .
Q & A
Q. Methodological Considerations :
- Monitor reaction progress via TLC or HPLC.
- Use anhydrous conditions to avoid side reactions (e.g., hydrolysis of sulfonyl chloride).
- Impurity profiling (e.g., unreacted starting materials or dechlorinated byproducts) requires LC-MS or NMR (see Advanced Q6 ).
Basic: How is this compound characterized using spectroscopic and crystallographic techniques?
Answer:
Spectroscopic Characterization :
- NMR : and NMR confirm sulfonamide linkage (δ ~7-8 ppm for aromatic protons) and methylsulfanyl group (δ ~2.1 ppm for SCH).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]).
Q. Crystallographic Analysis :
Q. Analytical Workflow :
HPLC-DAD/UV : Quantify impurities using a C18 column (gradient elution).
Chiral Resolution : For enantiomeric excess determination (critical in bioactive studies).
Reference Standards : Compare with certified impurities (e.g., EP impurity standards).
Advanced: How can researchers address challenges in crystal structure refinement for this compound?
Answer:
Challenges :
Q. Solutions :
Refinement Strategies :
- Apply restraints for flexible groups (e.g., S–CH bond distances).
- Use SHELXL ’s TWIN/BASF commands for twinned data.
Validation Tools :
- Check R and CC for data quality.
- Validate hydrogen positions using WinGX ’s SQUEEZE for solvent masking.
- wR = 0.127 (full-matrix least squares).
- Residual electron density <0.5 eÅ.
Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Answer:
Graph Set Analysis (GSA) :
Identify Donor-Acceptor Pairs : Use Mercury or PLATON to locate O–H···O/N/S interactions.
Assign Graph Sets :
- D (chain), R (ring), S (self), C (intramolecular).
- Example: A sulfonamide N–H···O=C motif may form D^2$$_2(8) chains.
Case Study :
In analogous sulfonamides, hydrogen bonds between sulfonyl O and carboxylic acid protons create 2D networks, stabilizing the lattice.
Advanced: How can researchers resolve contradictions in polymorphic form data?
Answer:
Approaches :
Variable-Temperature SCXRD : Capture phase transitions (e.g., enantiotropic vs. monotropic).
DSC/TGA : Correlate thermal events (melting points, decomposition) with crystallographic data.
Computational Modeling : Use Dassault BIOVIA to predict stable polymorphs via lattice energy calculations.
Example : Conflicting melting points (e.g., 280–282°C vs. decomposition at 181°C) may indicate solvent-dependent polymorphism.
Advanced: What strategies are used for impurity profiling during scale-up synthesis?
Answer:
DoE (Design of Experiments) :
Parameter Screening : Vary temperature, solvent, and stoichiometry to minimize byproducts.
PAT (Process Analytical Technology) : In-line FTIR monitors reaction intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
